molecular formula C54H96O30 B1251004 Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin

Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin

Cat. No.: B1251004
M. Wt: 1225.3 g/mol
InChI Key: YEAQKJGWTCLKJJ-PIGKAOJQSA-N
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Description

Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin is a chemically modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. The modification involves the methylation of hydroxyl groups at the 2, 3, and 6 positions of the glucose units, resulting in a compound with unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin typically involves the methylation of cyclomaltohexaose (α-cyclodextrin). The process includes the following steps:

    Activation of Cyclomaltohexaose: Cyclomaltohexaose is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    Methylation Reaction: Methyl iodide or methyl sulfate is added to the solution, and the reaction is carried out under basic conditions using a strong base like sodium hydride or potassium carbonate.

    Purification: The reaction mixture is purified using techniques such as column chromatography or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Reactors: Using large-scale reactors to carry out the methylation reaction.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Utilizing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Hexakis (2,3,6-tri-O-methyl)-|A-cyclodextrin undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of methyl groups.

    Complexation Reactions: It forms host-guest complexes with various molecules, enhancing its solubility and stability.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Properties

Molecular Formula

C54H96O30

Molecular Weight

1225.3 g/mol

IUPAC Name

(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane

InChI

InChI=1S/C54H96O30/c1-55-19-25-31-37(61-7)43(67-13)49(73-25)80-32-26(20-56-2)75-51(45(69-15)38(32)62-8)82-34-28(22-58-4)77-53(47(71-17)40(34)64-10)84-36-30(24-60-6)78-54(48(72-18)42(36)66-12)83-35-29(23-59-5)76-52(46(70-16)41(35)65-11)81-33-27(21-57-3)74-50(79-31)44(68-14)39(33)63-9/h25-54H,19-24H2,1-18H3/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-/m1/s1

InChI Key

YEAQKJGWTCLKJJ-PIGKAOJQSA-N

Isomeric SMILES

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7OC)OC)COC)COC)COC)COC)COC)OC)OC

Canonical SMILES

COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(O2)C(C7OC)OC)COC)COC)COC)COC)COC)OC)OC

Synonyms

hexakis(2,3,6-tri-O-methyl)-alpha-cyclodextrin
TM-alpha-CD

Origin of Product

United States

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